![molecular formula C12H8F3N3O B1391139 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 1214335-39-3](/img/structure/B1391139.png)
2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide
Overview
Description
2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide (2-PFTN) is a synthetic compound that has recently gained attention due to its potential therapeutic applications. 2-PFTN is a member of the nicotinamide family, which is a group of compounds derived from nicotinic acid, a precursor to the neurotransmitter, niacin. 2-PFTN has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to modulate cell signaling pathways.
Scientific Research Applications
Synthesis of Chemical Compounds
- The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the herbicide trifloxysulfuron, can be achieved from nicotinamide via various chemical processes. This synthesis illustrates the utility of nicotinamide derivatives in agricultural chemistry (Zuo Hang-dong, 2010).
Inhibitors for Enzyme Studies
- Amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid, related to nicotinamide, were identified as potent inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. These compounds exhibited nanomolar antiproliferative activities against human tumor lines, demonstrating their potential in cancer research (A. M. Giannetti et al., 2013).
Development of Pharmaceuticals
- Novel routes to 2-trifluoromethyl-nicotinic acid derivatives involve synthesis of the pyridine ring. These compounds serve as intermediates in the manufacture of COMT inhibitors, indicating their significance in pharmaceutical development (L. Kiss et al., 2008).
Crystallography and Molecular Studies
- The crystal structure and electrostatic properties of nicotinamide have been determined using X-ray and neutron diffraction experiments. Understanding the molecular conformation and electron distribution of nicotinamide is critical for its applications in various fields, including biochemistry and material science (Miwa et al., 1999).
Metabolic Studies in Plants and Animals
- Nicotinamide derivatives play significant roles in the metabolic processes of various organisms. For example, studies on the metabolism of nicotinamide in plants like Arabidopsis thaliana and Oryza sativa revealed its use in nucleotide synthesis and conversion to nicotinic acid (Ayu Matsui et al., 2007).
Chemoselective Reduction Research
- Research on the chemoselective reduction of pyridine derivatives, like nicotinamide, has led to the production of novel compounds. These studies contribute to organic chemistry, particularly in understanding reaction mechanisms and synthesizing new molecules (T. Goto et al., 1987).
Biochemical Evaluation
- Nicotinamide derivatives have been evaluated for their biochemical properties, especially as NADH analogue coenzymes. This research is crucial in the field of biocatalysis and understanding metabolic pathways (Natashya Falcone et al., 2019).
properties
IUPAC Name |
2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-3-8(11(16)19)10(18-9)7-2-1-5-17-6-7/h1-6H,(H2,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXOXPIYMJEIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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